

Commercial Suppliers of High-Purity Benzophenone-d10: A Technical Guide

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Compound of Interest

Compound Name: Benzophenone-d10

Cat. No.: B1335006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity **Benzophenone-d10**, its applications as an internal standard in analytical testing, and its known interactions with biological signaling pathways. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality reagents and designing robust experimental protocols.

High-Purity Benzophenone-d10: Commercial Availability and Specifications

Benzophenone-d10, the deuterated analog of benzophenone, is a critical reagent for sensitive and accurate quantification of benzophenone and its derivatives in various matrices. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like **Benzophenone-d10** is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.^[1]
^[2]

A variety of commercial suppliers offer high-purity **Benzophenone-d10**. The table below summarizes the product specifications from several prominent suppliers to facilitate comparison.

Supplier	Product Number	Isotopic Purity	Chemical Purity	CAS Number	Molecular Formula	Molecular Weight
Sigma-Aldrich	Varies by lot	99 atom % D	-	22583-75-1	(C ₆ D ₅) ₂ CO	192.28
LGC Standards	TRC-B204982	-	>95% (HPLC)[3]	22583-75-1[3]	C ₁₃ D ₁₀ O	192.28
MedChem Express	HY-Y0546S	-	99.63%[1]	22583-75-1[1]	C ₁₃ D ₁₀ O	192.28
Santa Cruz Biotechnology	sc-210145	99%[4]	-	22583-75-1[4]	(C ₆ D ₅) ₂ CO[4]	192.28[4]
Clearsynth	CS-C-00287	-	99.79% (HPLC)[5]	22583-75-1[5]	C ₁₃ D ₁₀ O[5]	192.28[5]
Cambridge Isotope Laboratories	DLM-183	98%	-	22583-75-1[6]	(C ₆ D ₅) ₂ CO[6]	192.28[6]
CDN Isotopes	D-0263	99 atom % D	-	22583-75-1	C ₆ D ₅ COC ₆ D ₅	192.28

Note: Purity specifications can be lot-specific. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information.[4]

Experimental Protocol: Quantification of Benzophenone in Biological Matrices using LC-MS/MS with Benzophenone-d10 Internal Standard

This section outlines a general methodology for the extraction and quantification of benzophenone from a biological matrix (e.g., human placental tissue) using **Benzophenone-d10** as an internal standard.[7]

1. Sample Preparation and Extraction

- Internal Standard Spiking: To a known weight of the homogenized biological sample, add a precise volume of a standard solution of **Benzophenone-d10**.
- Extraction: Add an appropriate organic solvent, such as ethyl acetate, to the sample.^[7] Vortex or sonicate the mixture to ensure thorough extraction of the analytes.
- Phase Separation: Centrifuge the sample to separate the organic layer containing the analytes from the aqueous and solid components.
- Evaporation and Reconstitution: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of the initial mobile phase.

2. LC-MS/MS Analysis

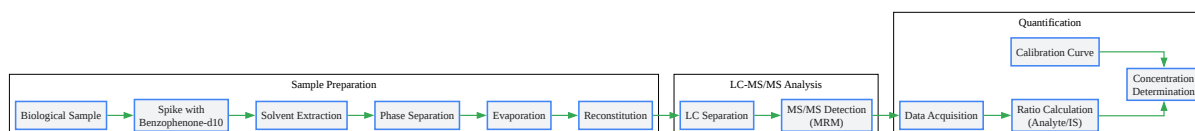
- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of benzophenone from other matrix components.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both benzophenone and **Benzophenone-d10** are monitored. For example:
 - Benzophenone: 183 → 105 and 183 → 77^[2]
 - **Benzophenone-d10**: 193 → 110 and 193 → 82^[2]

3. Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of benzophenone and a constant concentration of **Benzophenone-d10**.
- Data Analysis: The concentration of benzophenone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard

and comparing this ratio to the calibration curve.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.



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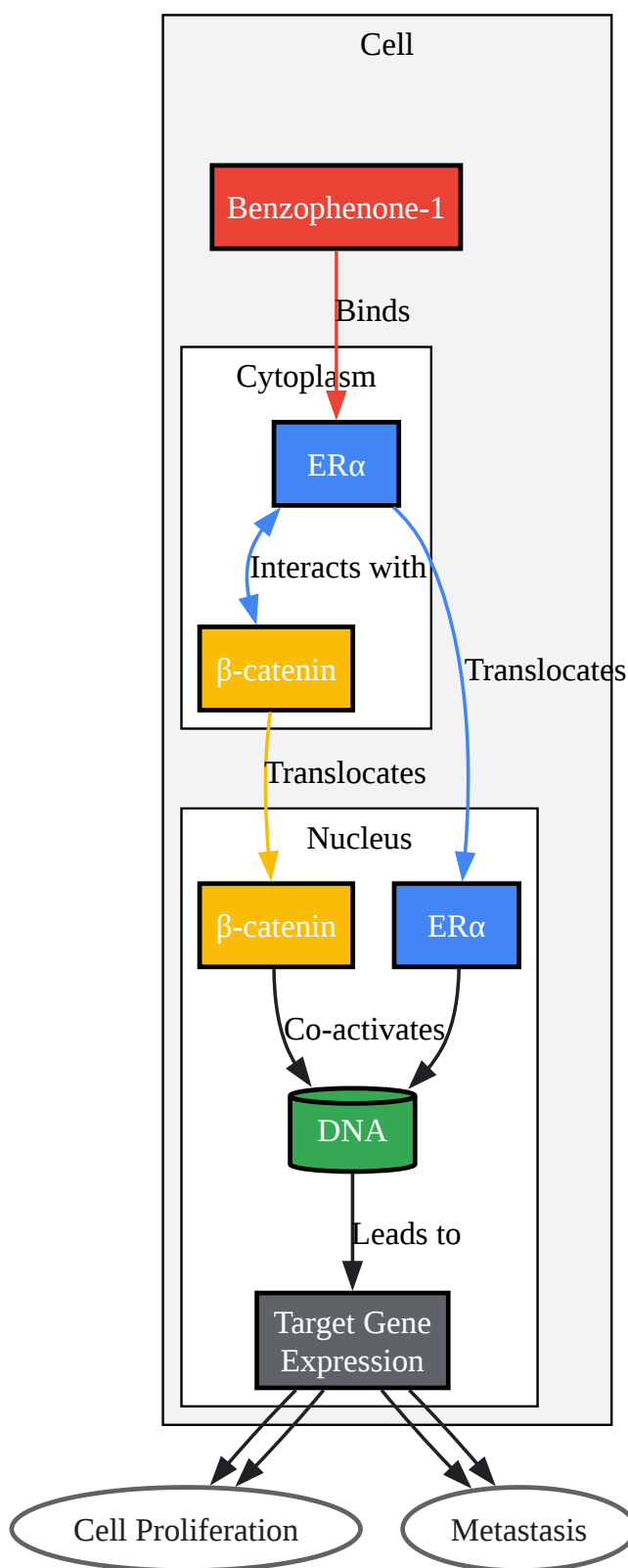
Figure 1. Experimental workflow for the quantification of benzophenone.

Benzophenone and its Interaction with Biological Signaling Pathways

Recent studies have indicated that benzophenone and its derivatives can exert biological effects by interacting with cellular signaling pathways. Notably, Benzophenone-1 (BP-1), a metabolite of benzophenone, has been shown to possess xenoestrogenic activity.[8] Research has demonstrated that BP-1 can bind to the estrogen receptor alpha (ER α) and trigger a cascade of downstream signaling events.

One of the key pathways affected is the Wnt/ β -catenin signaling pathway.[8] The binding of BP-1 to ER α can lead to the interaction of ER α with β -catenin, a central component of the Wnt pathway. This interaction promotes the translocation of β -catenin from the cytoplasm into the nucleus. In the nucleus, β -catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation and migration.[8] The aberrant activation of this pathway has been implicated in the proliferation and metastasis of certain cancer cells.[8]

The following Graphviz diagram illustrates the signaling pathway initiated by Benzophenone-1.



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Figure 2. Benzophenone-1 activated ERα and Wnt/β-catenin signaling pathway.

In conclusion, high-purity **Benzophenone-d10** is readily available from several commercial suppliers and serves as an indispensable tool for the accurate quantification of benzophenone and its derivatives. Understanding its application in robust analytical methods and the potential biological activities of its metabolites is crucial for researchers in the fields of analytical chemistry, toxicology, and drug development.

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